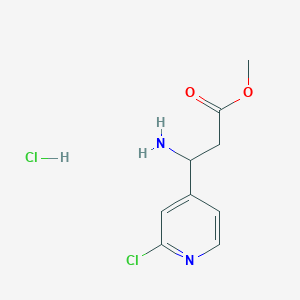![molecular formula C16H24NO5+ B12436035 (2-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}ethyl)trimethylaminyl CAS No. 84123-22-8](/img/structure/B12436035.png)
(2-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}ethyl)trimethylaminyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sinapine is an alkaloidal amine found predominantly in the seeds of plants belonging to the Brassicaceae family. It is the choline ester of sinapic acid and was first discovered by Etienne Ossian Henry in 1825 . Sinapine is particularly abundant in the outer seed coat of oil crops such as Brassica juncea and rapeseed .
準備方法
Synthetic Routes and Reaction Conditions: Sinapine can be synthesized through the esterification of sinapic acid with choline. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure sinapine.
Industrial Production Methods: Industrial extraction of sinapine from seed meals involves several steps:
Defatting: The seed meal is defatted using hexane in a Soxhlet apparatus.
Extraction: The defatted meal is then extracted with 70% methanol at 75°C.
Emerging Technologies: Newer methods include hot-alcohol-reflux-assisted sonication combined with anti-solvent precipitation, which significantly increases the yield of sinapine.
Types of Reactions:
Hydrolysis: Sinapine can undergo hydrolysis to produce sinapic acid and choline.
Oxidation: Sinapine can be oxidized to form various oxidation products, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Hydrolysis: Water and sinapine esterase.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Hydrolysis: Sinapic acid and choline.
Oxidation: Various oxidized derivatives of sinapic acid.
科学的研究の応用
Sinapine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other phenolic compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Exhibits antioxidative, anti-inflammatory, and antitumor properties.
Industry: Utilized in the food industry for its antioxidant properties and potential health benefits.
作用機序
Sinapine exerts its effects through several molecular pathways:
Antioxidative Action: Sinapine scavenges free radicals and inhibits oxidative stress.
Anti-inflammatory Action: It suppresses the expression of pro-inflammatory markers such as CD36 and enhances anti-inflammatory markers like CDC42.
Lipid Metabolism: Sinapine inhibits cholesterol uptake and activates cholesterol efflux, thereby reducing lipid accumulation in foam cells.
類似化合物との比較
Sinapic Acid: The parent compound of sinapine, also found in Brassicaceae plants.
Sinapoylglucose: Another ester of sinapic acid, involved in plant metabolism.
Sinapoylmalate: Found in the leaves of Brassicaceae plants, protects against UV radiation.
Uniqueness of Sinapine:
特性
IUPAC Name |
2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5/h6-7,10-11H,8-9H2,1-5H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJXHFRXWWGYQH-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24NO5+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18696-26-9, 84123-22-8 |
Source


|
| Record name | Sinapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18696-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sinapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029379 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium](/img/structure/B12435953.png)
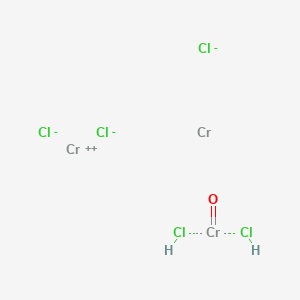
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B12435969.png)
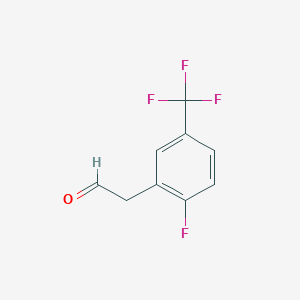
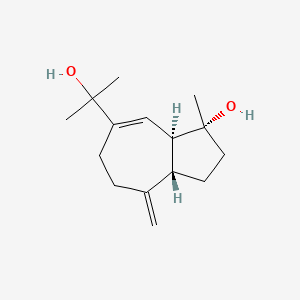
![1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12435978.png)
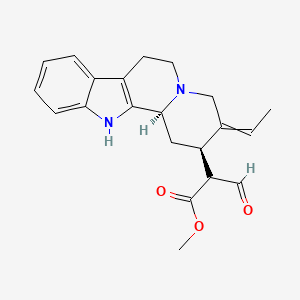
![4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12435993.png)
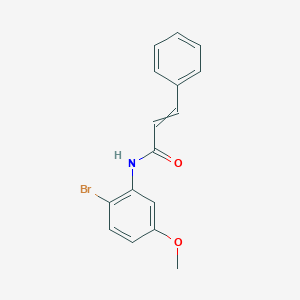
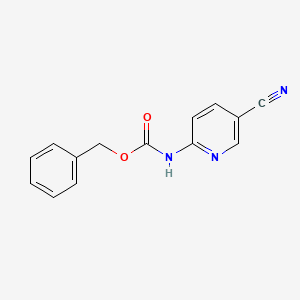
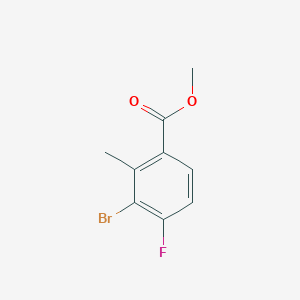
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[(R)-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12436022.png)
